

5-Ethylbenzofuran-6-ol as a building block in organic synthesis

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Compound of Interest

Compound Name: 5-Ethylbenzofuran-6-ol

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Application Notes and Protocols for 5-Ethylbenzofuran-6-ol

For Researchers, Scientists, and Drug Development Professionals

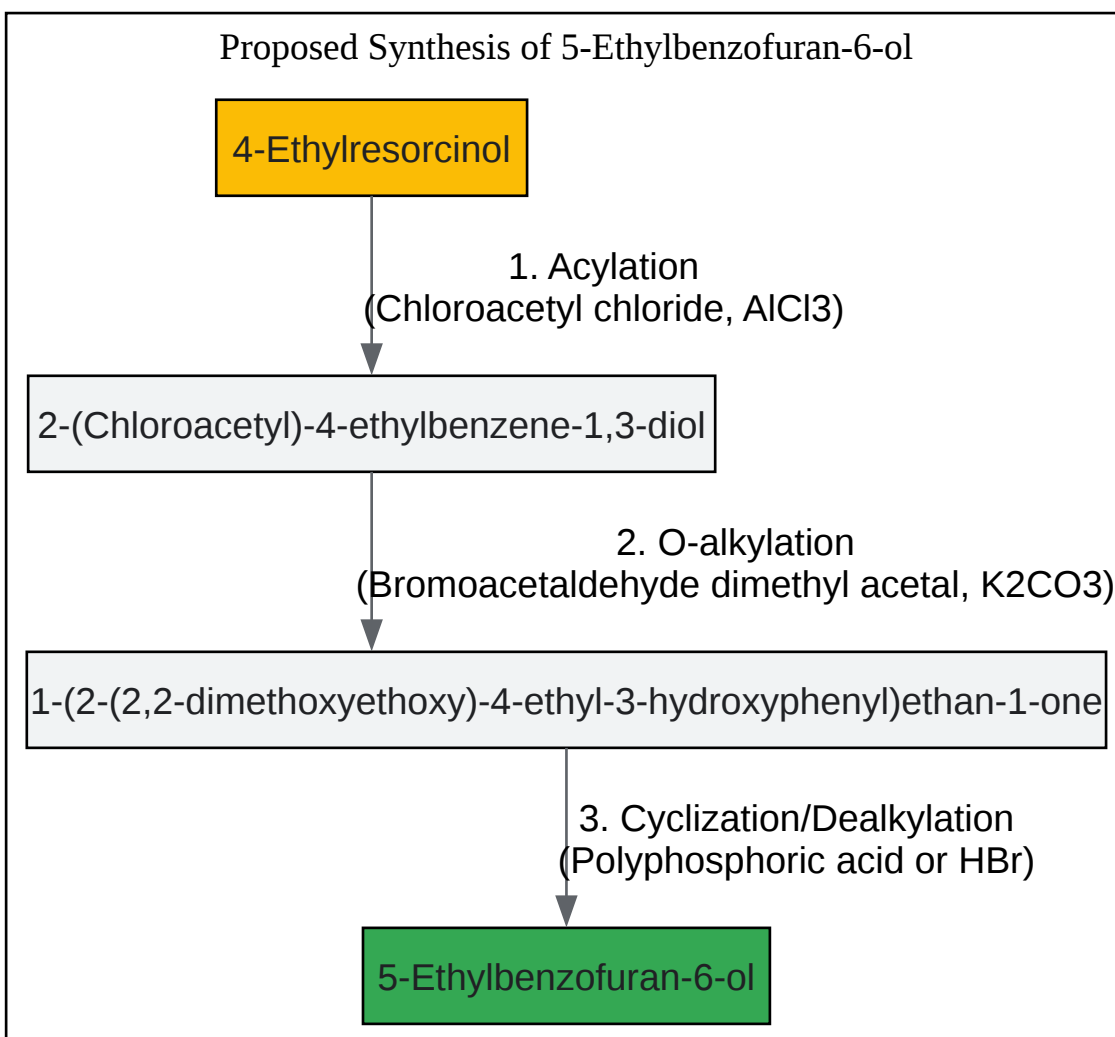
Disclaimer: **5-Ethylbenzofuran-6-ol** is a documented chemical entity (CAS 58792-88-8). However, specific literature detailing its synthesis and reactivity is limited. The following application notes and protocols are based on established chemical principles and analogous reactions reported for related benzofuran and phenol derivatives. The experimental data provided is representative and should be considered hypothetical.

Introduction

5-Ethylbenzofuran-6-ol is a substituted benzofuran derivative possessing a reactive phenolic hydroxyl group and an electron-rich heterocyclic core. This unique combination of functional groups makes it a valuable building block in organic synthesis for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Benzofuran scaffolds are present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.^{[1][2][3][4]} The ethyl and hydroxyl substituents on the **5-Ethylbenzofuran-6-ol** core provide vectors for diversification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Proposed Synthesis of 5-Ethylbenzofuran-6-ol

A plausible synthetic route to **5-Ethylbenzofuran-6-ol** involves a multi-step sequence starting from commercially available precursors, culminating in the construction of the benzofuran ring via an intramolecular cyclization. One such proposed pathway is outlined below.



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Caption: Proposed synthetic workflow for **5-Ethylbenzofuran-6-ol**.

Application Notes

5-Ethylbenzofuran-6-ol serves as a versatile intermediate for the synthesis of a variety of derivatives. Its key reactive sites are the phenolic hydroxyl group and the electron-rich positions

on the benzofuran nucleus (primarily C4 and C7).

1. O-Alkylation and O-Acylation Reactions: The hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. These modifications are useful for altering the pharmacokinetic properties of a lead compound, such as solubility and metabolic stability. Williamson ether synthesis, using an alkyl halide and a base, is a standard method for this transformation.^{[5][6][7]}

2. Conversion to Aryl Triflates for Cross-Coupling Reactions: The hydroxyl group can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.^{[8][9]} This allows for the introduction of aryl, vinyl, or alkynyl substituents at the 6-position, significantly expanding the molecular complexity.

3. Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. Reactions such as the Vilsmeier-Haack formylation can introduce an aldehyde group, which is a versatile handle for further transformations (e.g., reductive amination, Wittig reaction).^{[10][11][12][13]} The Mannich reaction can be employed to introduce aminomethyl groups, which are common pharmacophores in drug candidates.^{[14][15][16][17]}

Experimental Protocols

Protocol 1: O-Alkylation of 5-Ethylbenzofuran-6-ol (Williamson Ether Synthesis)

This protocol describes the synthesis of 6-methoxy-5-ethylbenzofuran.

Workflow:



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Caption: Experimental workflow for the O-methylation of **5-Ethylbenzofuran-6-ol**.

Methodology:

- To a solution of **5-Ethylbenzofuran-6-ol** (1.0 eq) in anhydrous acetone (10 mL per mmol of substrate), potassium carbonate (2.0 eq) is added.
- Methyl iodide (1.5 eq) is added dropwise to the suspension at room temperature.
- The reaction mixture is heated to reflux and stirred for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
- The filtrate is concentrated under reduced pressure.
- The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

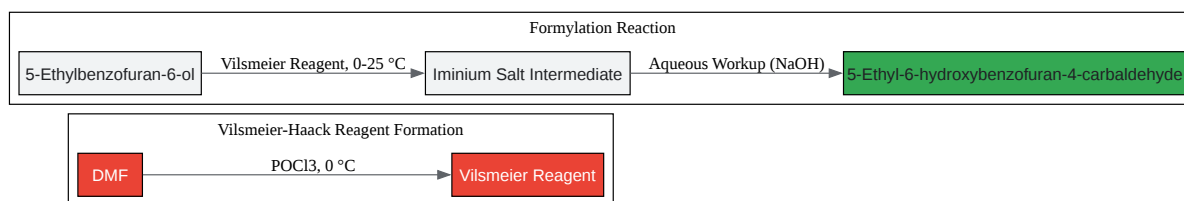
Representative Data:

| Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
|---------------------------------|---|---------|----------|-----------|-----------|
| 5-Ethylbenzofuran-6-ol (1 mmol) | K ₂ CO ₃ (2 mmol), CH ₃ I (1.5 mmol) | Acetone | 4 | 56 | 92 |

Protocol 2: Vilsmeier-Haack Formylation of 5-Ethylbenzofuran-6-ol

This protocol describes the synthesis of 5-Ethyl-6-hydroxybenzofuran-4-carbaldehyde. The hydroxyl group directs the formylation to the ortho C4 position.

Workflow:



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Caption: Logical workflow for the Vilsmeier-Haack formylation.

Methodology:

- In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C with stirring. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.[12][18]
- A solution of **5-Ethylbenzofuran-6-ol** (1.0 eq) in anhydrous DMF (5 mL per mmol of substrate) is added dropwise to the Vilsmeier reagent at 0 °C.
- The reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours. Reaction progress is monitored by TLC.
- After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium hydroxide until pH 8-9.
- The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
- The crude product can be further purified by recrystallization or column chromatography.

Representative Data:

| Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
|---------------------------------|--|---------|----------|-----------|-----------|
| 5-Ethylbenzofuran-6-ol (1 mmol) | POCl ₃ (1.2 mmol), DMF (4 mmol) | DMF | 3 | 50 | 78 |

Protocol 3: Suzuki Cross-Coupling of 5-Ethyl-6-(trifluoromethanesulfonyloxy)benzofuran

This protocol outlines the synthesis of 5-Ethyl-6-phenylbenzofuran, starting from the corresponding aryl triflate.

Workflow:



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